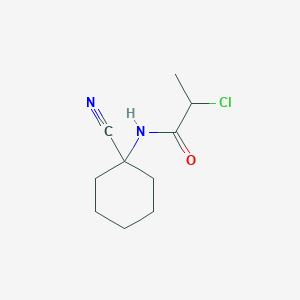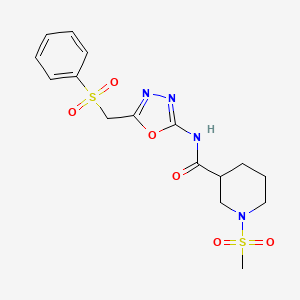![molecular formula C10H17NO2 B2709372 N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide CAS No. 2290823-49-1](/img/structure/B2709372.png)
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain, and inhibition of this enzyme leads to increased levels of GABA, resulting in enhanced GABAergic neurotransmission. CPP-115 has shown potential in the treatment of several neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide works by inhibiting GABA aminotransferase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. By enhancing GABAergic neurotransmission, N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has the potential to reduce seizures, anxiety, and drug-seeking behavior.
Biochemical and physiological effects:
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This results in reduced neuronal excitability and increased inhibition of neurotransmitter release. N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has also been shown to increase the expression of GABA receptors in the brain, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide is its high selectivity for GABA aminotransferase, which reduces the risk of off-target effects. However, N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has a short half-life and requires frequent dosing, which can be challenging in animal studies. Additionally, N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several areas of future research for N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide. One potential application is in the treatment of alcohol use disorder, as GABAergic neurotransmission plays a critical role in alcohol withdrawal and craving. N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide may also have potential in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further optimization of the synthesis method may lead to the development of more potent and selective GABA aminotransferase inhibitors.
Synthesis Methods
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide can be synthesized via a multi-step process involving the reaction of cyclopentanone with methyl magnesium bromide, followed by reduction with lithium aluminum hydride and subsequent reaction with cyclobutanecarbonyl chloride. This synthesis method has been optimized to produce high yields of pure N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide.
Scientific Research Applications
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models, N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has been shown to reduce seizures and increase the effectiveness of antiepileptic drugs. It has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in models of anxiety disorders. In clinical trials, N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has shown promise as a treatment for cocaine addiction and has been well-tolerated with minimal side effects.
properties
IUPAC Name |
N-[(1R,2R)-2-hydroxycyclopentyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-6-2-5-8(9)11-10(13)7-3-1-4-7/h7-9,12H,1-6H2,(H,11,13)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDWOOMALFNLHV-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2709291.png)
![1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2709293.png)


![N-(2,4-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2709297.png)
![2-(naphthalen-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2709300.png)




![2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran](/img/structure/B2709309.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B2709311.png)
![ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2709312.png)